molecular formula C22H15ClO6S B11423996 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Cat. No.: B11423996
M. Wt: 442.9 g/mol
InChI Key: JYXZLWUHRHSBAI-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl acetic acid with 2-chlorophenoxy acetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions in the presence of sulfur and nitrogen sources to form the benzoxathiol ring structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClO6S

Molecular Weight

442.9 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C22H15ClO6S/c1-26-15-6-2-13(3-7-15)18-10-17(11-19-21(18)29-22(25)30-19)28-20(24)12-27-16-8-4-14(23)5-9-16/h2-11H,12H2,1H3

InChI Key

JYXZLWUHRHSBAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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